molecular formula C11H21NO2 B12549449 5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide CAS No. 143560-42-3

5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide

Cat. No.: B12549449
CAS No.: 143560-42-3
M. Wt: 199.29 g/mol
InChI Key: OYSUHJIGFBDZMC-UHFFFAOYSA-N
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Description

5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide is a synthetic organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxypropan-2-yl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Hydroxypropan-2-yl Group: This step can be achieved through a Grignard reaction, where a suitable Grignard reagent reacts with the cyclopentane ring to introduce the hydroxypropan-2-yl group.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group and the carboxamide group can form hydrogen bonds and other interactions with proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Hydroxypropan-2-yl)-2-methylcyclopentane-1-carboxamide
  • 5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclohexane-1-carboxamide

Uniqueness

5-(2-Hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide is unique due to its specific substitution pattern on the cyclopentane ring, which can influence its chemical reactivity and biological activity. The presence of both the hydroxypropan-2-yl group and the carboxamide group provides a versatile platform for further functionalization and application in various fields.

Properties

CAS No.

143560-42-3

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

5-(2-hydroxypropan-2-yl)-2,2-dimethylcyclopentane-1-carboxamide

InChI

InChI=1S/C11H21NO2/c1-10(2)6-5-7(11(3,4)14)8(10)9(12)13/h7-8,14H,5-6H2,1-4H3,(H2,12,13)

InChI Key

OYSUHJIGFBDZMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1C(=O)N)C(C)(C)O)C

Origin of Product

United States

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